1-Amino-3-fluoropropan-2-ol

Catalog No.
S12761315
CAS No.
M.F
C3H8FNO
M. Wt
93.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-fluoropropan-2-ol

Product Name

1-Amino-3-fluoropropan-2-ol

IUPAC Name

1-amino-3-fluoropropan-2-ol

Molecular Formula

C3H8FNO

Molecular Weight

93.10 g/mol

InChI

InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2

InChI Key

YNYGCUBTRXYATN-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)O)N

1-Amino-3-fluoropropan-2-ol is a fluorinated amino alcohol with the chemical formula C₃H₈FNO and a molecular weight of approximately 129.56 g/mol. It features an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom attached to the carbon chain, making it a significant compound in both organic chemistry and biological research. This compound is often encountered in its hydrochloride form, which enhances its solubility in water and makes it more suitable for various applications.

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form primary amines, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Nucleophiles such as hydroxide ions or alkoxide ions are commonly used in these reactions .

The biological activity of 1-amino-3-fluoropropan-2-ol is primarily linked to its role as a building block in the synthesis of fluorinated analogs of biologically active molecules. The presence of fluorine can enhance the binding affinity of these compounds to biological targets, potentially modulating enzyme activity or receptor interactions. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and improved metabolic stability compared to their non-fluorinated counterparts .

Several synthesis methods for 1-amino-3-fluoropropan-2-ol have been documented:

  • Direct Reaction: One common method involves reacting 3-fluoropropanol with ammonia under controlled conditions, often requiring a catalyst and elevated temperatures to facilitate the reaction.
  • Multi-step Synthesis: In industrial settings, this compound may be synthesized through a multi-step process that includes fluorination of a precursor followed by amination and purification steps. Advanced catalytic systems can enhance yield and purity .

1-Amino-3-fluoropropan-2-ol has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds, aiding in studies related to fluorine substitution effects on reactivity.
  • Biological Studies: The compound is instrumental in developing fluorinated analogs of drugs, which are crucial for understanding the role of fluorine in biological systems.
  • Industrial Uses: It is utilized in producing specialty chemicals and materials, including fluorinated polymers and surfactants .

Research has shown that 1-amino-3-fluoropropan-2-ol interacts with various molecular targets due to its functional groups. The presence of the fluorine atom enhances its reactivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These characteristics make it valuable for studying enzyme kinetics and receptor binding affinities .

1-Amino-3-fluoropropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

Compound NameCAS NumberKey Features
3-Amino-1,1-difluoropropan-2-ol1785058-84-5Contains two fluorine atoms; potential for different reactivity patterns.
(S)-3-Amino-2-fluoropropan-1-ol2309433-02-9Has a different stereochemistry; may exhibit unique biological properties.
3-Fluoroalanine13456-14-7An amino acid derivative; used in peptide synthesis.

The uniqueness of 1-amino-3-fluoropropan-2-ol lies in its specific combination of functional groups and the presence of a single fluorine atom, which influences its chemical behavior and biological interactions distinctly compared to these similar compounds .

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

93.058992041 g/mol

Monoisotopic Mass

93.058992041 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-09

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